
Molybdenum--oxotungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–oxotungsten (1/1) is a compound that combines the elements molybdenum and tungsten, both of which are transition metals. These metals are known for their high melting points and significant roles in various industrial and biological processes. Molybdenum and tungsten are often found in the active sites of enzymes that catalyze redox reactions, making them essential for many biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–oxotungsten (1/1) typically involves the combination of molybdenum and tungsten oxides under controlled conditions. One common method is the thermal evaporation vapor deposition (TEVD) technique, which allows for the formation of core-shell structures with molybdenum at the core and tungsten oxide as the shell . This method is advantageous due to its simplicity and efficiency in producing high-performance materials.
Industrial Production Methods: Industrial production of molybdenum–oxotungsten (1/1) often involves the roasting of molybdenum and tungsten ores to form their respective oxides, followed by a reduction process to obtain the desired compound. The process is typically carried out in large-scale reactors under high temperatures to ensure complete conversion and high yield .
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in catalysis and materials science.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–oxotungsten (1/1) include hydrogen sulfide for sulfide precipitation and hydrochloric acid for acid-base reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal performance.
Major Products Formed: The major products formed from the reactions of molybdenum–oxotungsten (1/1) include various oxides and sulfides, which are used in different industrial applications. For example, the reaction with hydrogen sulfide produces molybdenum disulfide, a compound known for its lubricating properties .
Aplicaciones Científicas De Investigación
Molybdenum–oxotungsten (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various redox reactions, including the reduction of nitrogen oxides and the oxidation of hydrocarbons . In biology, it plays a crucial role in enzyme systems that are involved in nitrogen fixation and other metabolic processes . In medicine, molybdenum and tungsten compounds are being explored for their potential anticancer properties . Industrially, molybdenum–oxotungsten (1/1) is used in the production of high-performance materials, such as supercapacitors and refractory alloys .
Mecanismo De Acción
The mechanism of action of molybdenum–oxotungsten (1/1) involves its ability to catalyze redox reactions by cycling between different oxidation states. The compound typically operates through a molybdopterin cofactor, which facilitates the transfer of oxygen atoms during the catalytic cycle . This mechanism is crucial for its role in various enzymatic processes and industrial applications.
Comparación Con Compuestos Similares
Molybdenum–oxotungsten (1/1) is unique due to its combination of molybdenum and tungsten, which provides it with distinct properties compared to other similar compounds. Similar compounds include molybdenum trioxide, tungsten trioxide, and mixed-valence compounds such as Mo_nW_(1-n)O_3 . These compounds share some properties with molybdenum–oxotungsten (1/1) but differ in their specific applications and performance characteristics.
Conclusion
Molybdenum–oxotungsten (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to catalyze redox reactions make it an essential component in many scientific and industrial processes.
Propiedades
Número CAS |
11104-90-8 |
|---|---|
Fórmula molecular |
MoOW |
Peso molecular |
295.79 g/mol |
Nombre IUPAC |
molybdenum;oxotungsten |
InChI |
InChI=1S/Mo.O.W |
Clave InChI |
AWOORJZBKBDNCP-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



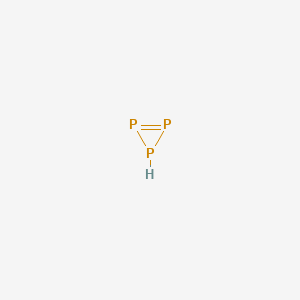
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
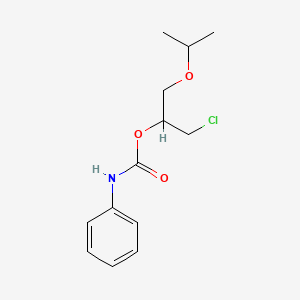
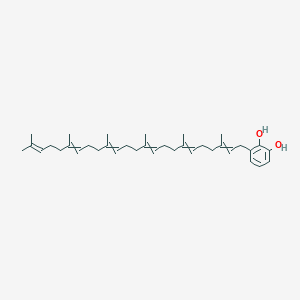
![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
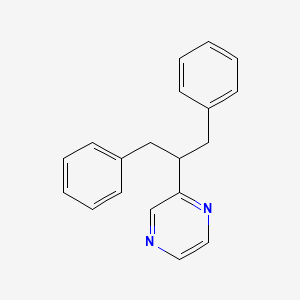

![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
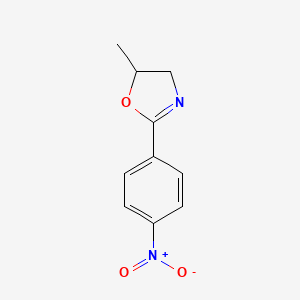
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)
![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)

